molecular formula C22H19N3O4 B3221992 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1210112-76-7

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B3221992
CAS No.: 1210112-76-7
M. Wt: 389.4
InChI Key: QAJDAXYWVXMVGC-UHFFFAOYSA-N
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Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a hybrid structure incorporating two privileged pharmacophores: a 1,3-benzodioxole unit and a 1-methyl-1H-indole ring system, linked via an isoxazole-acetamide scaffold. The 1,3-benzodioxole motif is found in various biologically active molecules and is known to contribute to potent interactions with enzymatic targets . The indole nucleus is a fundamental building block in many natural products and pharmaceuticals, often associated with receptor binding. The integration of these systems through an isoxazole linker, a common feature in drug discovery for its metabolic stability and hydrogen-bonding capacity, makes this compound a valuable chemical probe for researchers. While specific biological data for this exact compound is not currently published in the scientific literature, its complex structure suggests potential for investigating a wide range of therapeutic targets. Related compounds featuring the benzo[d][1,3]dioxol-5-yl group have been reported to exhibit diverse biological activities, including serving as modulators of physiological receptors and demonstrating promising antitumor properties in vitro . Researchers may find this compound particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, studying protein-ligand interactions, or as a key intermediate in the synthesis of more complex chemical entities. The product is provided with guaranteed high purity and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-25-12-15(17-4-2-3-5-18(17)25)9-22(26)23-11-16-10-20(29-24-16)14-6-7-19-21(8-14)28-13-27-19/h2-8,10,12H,9,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJDAXYWVXMVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring through a cyclization reaction involving hydroxylamine and an appropriate diketone. The benzo[d][1,3]dioxole moiety can be introduced via a Friedel-Crafts acylation reaction. The indole structure is often synthesized separately and then coupled with the isoxazole intermediate through a condensation reaction. The final step involves the formation of the acetamide linkage under mild conditions, typically using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting its potential therapeutic benefits and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have shown effectiveness against breast cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Neurological Disorders

The indole moiety present in the compound is associated with various neuroprotective effects. Studies have demonstrated that compounds containing indole can modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. The isoxazole ring further enhances the bioactivity, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis . The modulation of immune responses through this compound could provide a novel therapeutic approach.

Case Studies

StudyFocusFindings
Study 1Anticancer effectsDemonstrated significant inhibition of tumor growth in breast cancer models using similar isoxazole derivatives .
Study 2Neurological impactShowed enhanced neuroprotective effects in models of Alzheimer's disease through serotonin receptor modulation .
Study 3InflammationFound reduced levels of inflammatory markers in rheumatoid arthritis models when treated with related compounds .

Mechanism of Action

The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and key analogues:

Table 1: Structural and Functional Group Comparison

Compound Name/Structure Key Features Molecular Formula Molecular Weight (g/mol) Notable Substituents Reference
Target Compound Benzo[d][1,3]dioxole-isoxazole; 1-methylindole-acetamide C₂₁H₁₈N₃O₄ 376.39 Benzo[d][1,3]dioxol-5-yl (electron-rich), 1-methylindole (N-methylated)
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-isoxazole; carboxamide C₁₂H₁₀N₂O₄ 246.22 Carboxamide (vs. acetamide), no indole
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Phenyl-isoxazole; dimethylaminobenzyl-acetamide C₂₁H₂₃N₃O₂ 349.43 Phenyl (simpler aromatic), dimethylaminobenzyl (polar substituent)
(E)-N-(3-fluoroisoxazol-5-yl)-2-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Fluoroisoxazole; indolinylidene-acetamide C₁₈H₁₄FN₃O₄ 355.32 3-Fluoro (electron-withdrawing), indolinylidene (rigid planar structure)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Oxadiazole; indole-thioacetamide C₂₁H₁₉N₃O₂S 377.46 Thioacetamide (sulfur linkage), unsubstituted indole
Key Observations:

Acetamide vs. carboxamide (e.g., ): Acetamide’s methyl group may improve metabolic stability over carboxamide’s primary amide.

Heterocyclic Core :

  • Isoxazole rings are common in all compounds, but substitution patterns vary. The target’s isoxazole is fused to benzo[d][1,3]dioxole, unlike phenyl- or fluoro-substituted isoxazoles .
  • Oxadiazole-containing analogues (e.g., 8g ) introduce sulfur atoms, which may enhance hydrogen bonding or redox activity.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, immunomodulatory actions, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O6C_{25}H_{24}N_{2}O_{6} with a molecular weight of 448.5 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety attached to an isoxazole ring and an indole derivative, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and isoxazole moieties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Example Compound AHepG2 (liver cancer)2.38
Example Compound BHCT116 (colon cancer)1.54
Example Compound CMCF7 (breast cancer)4.52

The mechanisms underlying these effects include the inhibition of EGFR signaling pathways, induction of apoptosis through caspase activation, and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Immunomodulatory Effects

Isoxazole derivatives have been reported to exhibit immunoregulatory properties. For example, certain isoxazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways critical for cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Cytokine Modulation : Inhibition of cytokine production can reduce inflammation and potentially improve outcomes in autoimmune conditions.

Case Studies

In a study examining related isoxazole derivatives, researchers found that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further exploration into the structure–activity relationship (SAR) has provided insights into optimizing these compounds for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

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